molecular formula C16H15NO4 B2947265 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol CAS No. 1588478-73-2

2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol

Cat. No.: B2947265
CAS No.: 1588478-73-2
M. Wt: 285.299
InChI Key: MIZJXWKFSNMWRM-RQZCQDPDSA-N
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Description

2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol is a chemical compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol . This compound features a benzodioxole group, an ethoxyphenol group, and an imino group, making it a complex and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 6-ethoxy-2-hydroxyaniline under acidic or basic conditions . The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar condensation reactions, optimized for yield and purity, using industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole or phenol rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzodioxole group may interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol is unique due to its combination of the benzodioxole and ethoxyphenol groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yliminomethyl)-6-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-2-19-14-5-3-4-11(16(14)18)9-17-12-6-7-13-15(8-12)21-10-20-13/h3-9,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZJXWKFSNMWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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